molecular formula C12H13N3O4 B1339964 Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate CAS No. 914223-27-1

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

Cat. No. B1339964
M. Wt: 263.25 g/mol
InChI Key: BQWLVUZTOGLWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a chemical compound with the CAS Number: 914223-27-1 . It has a molecular weight of 263.25 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The Inchi Code for Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is 1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available data.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate is utilized in the synthesis of 3-chloro-2-nitro benzyl cyanide, showcasing its utility in complex chemical reactions. Optimal conditions for its use include a specific temperature and reaction time, leading to a high yield of the target compound. The product's structure is confirmed through various characterization techniques (Jin Dong-yuan, 2009).

Nitration Reactions

  • The compound plays a role in nitration reactions, as seen in the study of p-tert-butyltoluene in acetic anhydride. This results in different nitroacetoxy adducts, demonstrating its versatility in organic synthesis (Alfred Fischer & Rolf Woderer, 1976).

Conversion into Pyridine Derivatives

  • It is effective in converting 5-nitropyrimidine into various 2-amino-5-nitro-3-R-pyridines, indicating its potential in synthesizing novel organic compounds. The reactions involving cyanoacetic acid derivatives highlight its applicability in producing diverse pyridine structures (V. Charushin & H. Plas, 2010).

Molecular Probes in Biomedical Research

  • In the field of biophysics and biomedical research, certain derivatives, such as nitroxides synthesized using tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate, serve as molecular probes and labels. Their redox properties are critical in these applications, demonstrating the compound's relevance in medical research (I. Zhurko et al., 2020).

Organic Sensitizer Synthesis for Solar Cell Applications

  • The compound contributes to the development of organic sensitizers for solar cell applications. Its role in synthesizing sensitizers with high photon to current conversion efficiency showcases its potential in renewable energy technologies (Sanghoon Kim et al., 2006).

properties

IUPAC Name

tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWLVUZTOGLWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559595
Record name tert-Butyl cyano(5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

CAS RN

914223-27-1
Record name tert-Butyl cyano(5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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